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  • Product: 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine
  • CAS: 637015-71-5

Core Science & Biosynthesis

Foundational

physical and chemical properties of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine As a Senior Application Scientist overseeing early-stage lead optimization and synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine

As a Senior Application Scientist overseeing early-stage lead optimization and synthetic methodology, I frequently encounter the challenge of balancing a molecule's target affinity with its pharmacokinetic (PK) viability. The compound 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (CAS: 637015-71-5) represents a masterclass in structural design for medicinal chemistry. By integrating a highly nucleophilic aliphatic amine with an electron-rich pyridine core, this bifunctional building block serves as a critical intermediate for synthesizing central nervous system (CNS) therapeutics, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.

This whitepaper dissects the physicochemical rationale behind utilizing this specific scaffold, details self-validating synthetic workflows, and explores the mechanistic advantages of the "phenyl-pyridyl switch."

Structural Rationale and Physicochemical Profiling

The architecture of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine is defined by three distinct functional domains:

  • The Pyridine Core: Acts as a bioisostere for benzenoid rings, reducing overall lipophilicity (LogP) while introducing a hydrogen-bond acceptor.

  • The N,N-Dimethylamino Group (C2 Position): Exerts a strong electron-donating resonance effect (+M). This significantly increases the electron density on the pyridine nitrogen, elevating its pKa and improving aqueous solubility at physiological pH without violating Lipinski’s Rule of Five [1].

  • The 2-Aminoethyl Group (C5 Position): Provides a highly reactive, unhindered primary aliphatic amine (pKa ~9.5–10.0) that mimics endogenous biogenic amines like histamine and dopamine, making it an ideal anchor point for derivatization.

Quantitative Data Summary
PropertyValue
IUPAC Name 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine
CAS Registry Number 637015-71-5
Molecular Formula C9H15N3
Monoisotopic Mass 165.1266 Da
Hydrogen Bond Donors 1 (Primary aliphatic amine)
Hydrogen Bond Acceptors 3 (Pyridine N, Dimethylamino N, Primary amine N)
Topological Polar Surface Area ~38.9 Ų

Data synthesized from established cheminformatics databases [1].

The Phenyl-Pyridyl Switch: Mechanistic Advantages

In drug discovery, replacing a phenyl ring with a pyridine ring—known as the "phenyl-pyridyl switch"—is a privileged strategy to rescue failing lead compounds [2]. When utilizing 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine to replace a standard phenethylamine moiety, the structural logic is profound. The introduction of the basic pyridine nitrogen disrupts the flat, highly lipophilic π -stacking that often leads to poor kinetic solubility and off-target promiscuity (such as hERG liability). Furthermore, the pyridine nitrogen provides a new directional vector for binding with target kinase hinge regions or GPCR transmembrane domains [3].

Bioisostere Lead Traditional Phenyl Core (High Lipophilicity) Switch Phenyl-to-Pyridyl Switch Lead->Switch NewLead 5-(2-Aminoethyl)-N,N- dimethylpyridin-2-amine Switch->NewLead Sub1 Increased Aqueous Solubility (pKa Modulation) NewLead->Sub1 Sub2 New H-Bond Acceptor (Target Affinity) NewLead->Sub2 Sub3 Reduced CYP450 Liability (Metabolic Stability) NewLead->Sub3

Fig 1: Physicochemical and pharmacological advantages of the phenyl-pyridyl switch.

Experimental Workflows & Protocols

To leverage this compound effectively, synthetic and analytical protocols must be rigorously controlled. Below are field-proven, self-validating methodologies for utilizing 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine.

Protocol A: Chemoselective Amide Coupling (HATU/DIPEA)

Causality & Logic: The primary aliphatic amine is vastly more nucleophilic than the sterically hindered, resonance-delocalized dimethylamino group. Therefore, no protecting groups are required on the pyridine core. We utilize HATU and DIPEA to rapidly generate an active OAt ester from the carboxylic acid partner, minimizing the risk of chiral epimerization [4].

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) under an inert nitrogen atmosphere.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Note: Excess base is critical to ensure complete deprotonation of the acid and to neutralize the hexafluorophosphate salts generated by HATU.

  • Ester Formation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15 minutes to pre-form the highly reactive OAt ester.

  • Nucleophilic Attack: Add 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (1.1 eq). The slight excess ensures complete consumption of the valuable carboxylic acid partner. Stir for 2 hours.

  • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation criteria: Complete disappearance of the acid peak and appearance of the [M+H]+ mass corresponding to the target amide.

  • Workup: Quench the reaction with deionized water (15 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with saturated aqueous NaHCO3 (to remove HOAt byproducts) and brine (to remove residual DMF). Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

HATU_Coupling Acid Carboxylic Acid (R-COOH) HATU HATU + DIPEA (Activation) Acid->HATU Deprotonation Ester OAt Active Ester Intermediate HATU->Ester Coupling Product Target Amide Product Ester->Product Aminolysis Amine 5-(2-Aminoethyl)-N,N- dimethylpyridin-2-amine Amine->Product Nucleophilic Attack

Fig 2: HATU-mediated chemoselective amidation workflow for the primary amine.

Protocol B: Kinetic Solubility Profiling Assay

Causality & Logic: To empirically validate the solubility advantage conferred by the dimethylaminopyridine core, a kinetic solubility assay is preferred over a thermodynamic one. Kinetic solubility mimics the conditions of high-throughput in vitro biological screening, where compounds are spiked from DMSO stocks into aqueous buffers.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a precise 10 mM stock solution of the synthesized derivative in 100% molecular-biology grade DMSO.

  • Aqueous Spiking: Add 10 µL of the DMSO stock into 490 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate to achieve a final theoretical concentration of 200 µM (2% DMSO final).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with continuous orbital shaking at 300 rpm.

  • Filtration: Transfer the mixture to a 0.45 µm PTFE filter plate and centrifuge at 1000 x g for 5 minutes. Causality: This step physically separates the solubilized fraction from any micro-precipitates.

  • Self-Validation & Quantification: Analyze the filtrate via HPLC-UV against a standard curve generated in 100% Acetonitrile (where solubility is assumed to be 100%). Validation criteria: A recovery of >80% (i.e., >160 µM) confirms excellent kinetic solubility suitable for cellular assays.

Conclusion

The integration of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine into a drug discovery pipeline is not merely a structural substitution; it is a calculated physicochemical optimization. By exploiting its chemoselective primary amine for rapid analog generation and relying on its electron-rich pyridine core to modulate pKa and solubility, researchers can effectively bypass traditional lipophilicity traps that plague late-stage development.

References

  • PubChemLite / PubChem Database , Compound Summary for CID 45088868 / CAS 637015-71-5, National Center for Biotechnology Information. URL: [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold , IntechOpen / ResearchGate, July 2018. URL:[Link]

  • Organic Synthesis & Process Optimization , Acid-Amine Coupling using HBTU/HATU, Organic-Synthesis.com. URL: [Link]

Exploratory

Retrosynthetic Analysis and Synthetic Strategies for 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive retrosynthetic analysis of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine, a substituted pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive retrosynthetic analysis of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The document dissects the target molecule to propose several convergent and linear synthetic strategies. Key bond disconnections and strategic functional group interconversions are discussed, leading to plausible synthetic pathways. This guide emphasizes the practical application of established organic chemistry reactions, including Sonogashira and Heck couplings, nitrile reduction, and Grignard reactions, in the context of synthesizing this specific 2,5-disubstituted pyridine. Detailed experimental protocols, supported by authoritative references, are provided for the most promising synthetic routes.

Introduction to the Target Molecule

5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine is a unique molecular scaffold featuring a 2,5-disubstituted pyridine core. The molecule possesses three key functional groups: a primary aliphatic amine, a tertiary aromatic amine (dimethylamino group), and the pyridine ring itself. This combination of functionalities imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents. The pyridine ring serves as a bioisostere for a phenyl group but with altered electronic properties and the ability to act as a hydrogen bond acceptor. The primary amine provides a key site for further derivatization or interaction with biological targets, while the dimethylamino group modulates the basicity and lipophilicity of the molecule. A thorough understanding of the synthetic routes to this molecule is crucial for enabling its exploration in drug discovery programs.

Retrosynthetic Analysis

A retrosynthetic analysis of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine reveals several strategic bond disconnections that give rise to plausible synthetic pathways. The primary disconnections focus on the carbon-carbon bond of the ethylamino side chain and the carbon-nitrogen bond of the dimethylamino group.

G cluster_path1 Pathway 1: Sonogashira Coupling cluster_path2 Pathway 2: Nitrile Reduction cluster_path3 Pathway 3: Heck Coupling cluster_path4 Pathway 4: Grignard Reaction target 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine p1_inter1 Protected 5-ethynyl-N,N-dimethylpyridin-2-amine target->p1_inter1 Reduction & Deprotection p2_inter1 2-(2-(Dimethylamino)pyridin-5-yl)acetonitrile target->p2_inter1 Nitrile Reduction p3_inter1 N,N-Dimethyl-5-(2-protected-amino-vinyl)pyridin-2-amine target->p3_inter1 Reduction & Deprotection p4_inter1 2-(2-(Dimethylamino)pyridin-5-yl)ethanol target->p4_inter1 Azidation/Reduction or Mitsunobu/Reduction p1_inter2 2-(Dimethylamino)-5-halopyridine p1_inter1->p1_inter2 Sonogashira Coupling p1_inter3 Protected Ethynylamine p1_inter1->p1_inter3 Sonogashira Coupling 2-Amino-5-halopyridine 2-Amino-5-halopyridine p1_inter2->2-Amino-5-halopyridine Dimethylation p2_inter2 2-(Dimethylamino)-5-(halomethyl)pyridine p2_inter1->p2_inter2 Cyanation p2_inter2->p1_inter2 Halomethylation p2_inter3 Cyanide Source p3_inter1->p1_inter2 Heck Coupling p3_inter2 Protected Vinylamine p3_inter1->p3_inter2 Heck Coupling p4_inter2 2-(Dimethylamino)-5-pyridylmagnesium halide p4_inter1->p4_inter2 Grignard Reaction p4_inter3 Ethylene Oxide p4_inter1->p4_inter3 Grignard Reaction p4_inter2->p1_inter2 Grignard Formation G start 2-Amino-5-bromopyridine intermediate 2-(Dimethylamino)-5-bromopyridine start->intermediate Dimethylation (e.g., Formaldehyde, Formic Acid)

Caption: Synthesis of the key intermediate for Pathway 1.

Experimental Protocol: Synthesis of 2-(Dimethylamino)-5-bromopyridine

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37%, 3.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(dimethylamino)-5-bromopyridine.

Sonogashira Coupling and Subsequent Reduction

The synthesized 2-(dimethylamino)-5-bromopyridine can then be coupled with a protected ethynylamine, such as N-(prop-2-yn-1-yl)acetamide.

G start 2-(Dimethylamino)-5-bromopyridine coupled_product N-(3-(2-(Dimethylamino)pyridin-5-yl)prop-2-yn-1-yl)acetamide start->coupled_product Sonogashira Coupling Pd(PPh₃)₄, CuI, Et₃N alkyne N-(Prop-2-yn-1-yl)acetamide alkyne->coupled_product reduced_product N-(3-(2-(Dimethylamino)pyridin-5-yl)propyl)acetamide coupled_product->reduced_product Hydrogenation (e.g., H₂, Pd/C) target 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine reduced_product->target Hydrolysis (e.g., aq. HCl)

Caption: Sonogashira coupling and subsequent transformations.

Experimental Protocol: Sonogashira Coupling [1]

  • To a degassed solution of 2-(dimethylamino)-5-bromopyridine (1.0 eq) and N-(prop-2-yn-1-yl)acetamide (1.2 eq) in a mixture of THF and triethylamine (2:1), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 16-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the coupled product.

Experimental Protocol: Reduction and Deprotection

  • Dissolve the coupled product in ethanol and add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the catalyst and concentrate the filtrate.

  • To the residue, add 6M aqueous HCl and heat to reflux for 4-6 hours.

  • Cool the reaction mixture and basify with aqueous NaOH to pH > 12.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to afford the target molecule.

StepReagents and ConditionsTypical Yield
DimethylationHCHO, HCOOH, reflux70-85%
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃N, THF, rt60-80%
HydrogenationH₂, 10% Pd/C, EtOH>95%
Deprotection6M HCl, reflux80-95%
Pathway 2: Nitrile Reduction Approach

This linear approach involves the introduction of a cyanomethyl group at the 5-position of the pyridine ring, followed by the reduction of the nitrile to the primary amine.

Synthesis of 2-(2-(Dimethylamino)pyridin-5-yl)acetonitrile

This intermediate can be prepared from 2-(dimethylamino)-5-(halomethyl)pyridine, which in turn can be synthesized from the corresponding alcohol.

G start 2-(Dimethylamino)-5-bromopyridine grignard 2-(Dimethylamino)-5-pyridylmagnesium bromide start->grignard Mg, THF alcohol (2-(Dimethylamino)pyridin-5-yl)methanol grignard->alcohol 1. Paraformaldehyde 2. H₃O⁺ halide 5-(Chloromethyl)-N,N-dimethylpyridin-2-amine alcohol->halide SOCl₂ nitrile 2-(2-(Dimethylamino)pyridin-5-yl)acetonitrile halide->nitrile NaCN, DMSO target 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine nitrile->target Reduction (e.g., LiAlH₄, THF or H₂, Raney Ni)

Caption: Nitrile reduction pathway.

Experimental Protocol: Nitrile Reduction

  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of 2-(2-(dimethylamino)pyridin-5-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solids and wash with THF.

  • Concentrate the filtrate to obtain the crude product, which can be purified by distillation or chromatography.

Pathway 3: Heck Coupling Approach

The Heck reaction provides a method for the formation of a carbon-carbon bond between 2-(dimethylamino)-5-bromopyridine and a protected vinylamine equivalent, such as N-vinylphthalimide. Subsequent reduction of the double bond and deprotection of the amine would afford the final product.

Experimental Protocol: Heck Coupling [2]

  • In a sealed tube, combine 2-(dimethylamino)-5-bromopyridine (1.0 eq), N-vinylphthalimide (1.2 eq), Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq), and a base (e.g., Et₃N, 2.0 eq) in a solvent such as DMF.

  • Heat the mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Pathway 4: Grignard Reaction Approach

This pathway utilizes a Grignard reagent formed from 2-(dimethylamino)-5-bromopyridine. The Grignard reagent can then react with an electrophile such as ethylene oxide to introduce a two-carbon chain with a terminal hydroxyl group. The hydroxyl group can then be converted to the amino group.

Experimental Protocol: Grignard Reaction [3][4]

  • Activate magnesium turnings (1.1 eq) with a small crystal of iodine in anhydrous THF.

  • Add a solution of 2-(dimethylamino)-5-bromopyridine (1.0 eq) in anhydrous THF dropwise to initiate the Grignard formation.

  • Cool the resulting Grignard reagent to 0 °C and bubble in ethylene oxide gas or add a solution of ethylene oxide in THF.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and concentrate to yield 2-(2-(dimethylamino)pyridin-5-yl)ethanol.

The resulting alcohol can be converted to the primary amine via a two-step process involving, for example, conversion to an azide followed by reduction.

Conclusion

The retrosynthetic analysis of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine has identified several viable synthetic strategies. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the specific expertise of the research team. The Sonogashira coupling and nitrile reduction pathways appear to be the most direct and have been well-documented for similar systems. The Heck coupling and Grignard reaction approaches offer alternative, convergent strategies. The detailed protocols provided in this guide, grounded in established chemical literature, offer a solid foundation for the successful synthesis of this valuable research compound.

References

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]

  • To explore Grignard’s reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Preparation method of 2-bromo-5-aldehyde pyridine.
  • Grignard Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • 2,3-diaminopyridine. Organic Syntheses. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

  • p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromenes under microwave irradiation. ResearchGate. [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine.
  • Process for the preparation of 2-amino-5-methyl-pyridine.
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]

  • Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. Chinese Journal of Energetic Materials. [Link]

  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Organic Letters.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. [Link]

  • Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring. Science of Synthesis.
  • p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. ACG Publications. [Link]

  • The Heck reaction in the production of fine chemicals. University of Groningen. [Link]

  • 3E Synthesis Method for 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Molbank. [Link]

  • Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. PubMed. [Link]

  • Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research Publishing. [Link]

  • Photoinduced radical cascade domino Heck coupling of N-aryl acrylamide with vinyl arenes enabled by palladium catalysis. Chemical Communications. [Link]

  • Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Organic Chemistry Portal. [Link]

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Heterocycles.
  • Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules. [Link]

  • Pd-based Photocatalysts for Heck C-C Cross-Coupling Reactions. ScholarWorks@GSU. [Link]

  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • 2-(Dimethylamino)-5-nitropyridine. Cheméo. [Link]

  • Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. National Center for Biotechnology Information. [Link]

  • 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. ResearchGate. [Link]

Sources

Foundational

A Technical Guide to the Synthesis and Derivatization of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine: A Scaffold for Novel Chemical Entities

Abstract This technical guide provides a comprehensive overview of the synthetic strategies for producing derivatives of the novel scaffold, 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine. Recognizing the significant thera...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for producing derivatives of the novel scaffold, 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine. Recognizing the significant therapeutic potential inherent in aminopyridine-based structures, this document outlines systematic approaches to chemically modify the core molecule at three key positions: the primary amine of the ethylamine side chain, the pyridine ring, and the N,N-dimethylamino group. For each derivatization strategy, we present detailed, field-proven protocols and discuss the underlying chemical principles that guide these modifications. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational platform for the exploration of new chemical space and the generation of diverse compound libraries for screening and lead optimization.

Introduction: The Promise of Aminopyridine Scaffolds

Aminopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Derivatives of aminopyridine are integral to a range of pharmaceuticals, exhibiting antibacterial, anticancer, anti-inflammatory, and even neuroprotective properties.[3][4][5] The unique structural features of the aminopyridine ring allow for interactions with a variety of biological targets, making it a privileged scaffold in drug discovery.[4] The subject of this guide, 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine, presents a particularly interesting starting point for generating novel chemical entities. This trifunctional molecule offers multiple handles for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).

This guide will provide a detailed exploration of the potential derivatives of this core structure, offering a roadmap for chemists to synthesize a wide array of novel compounds.

The Core Scaffold: 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine

The core molecule, 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine, possesses three primary sites for chemical derivatization, each offering a unique opportunity to modulate the compound's physicochemical and pharmacological properties.

Figure 1: Reactive sites on the core scaffold.

Derivatization Strategies at the Primary Amine (Site 1)

The primary amine of the 2-aminoethyl side chain is a versatile functional group for a wide range of chemical transformations. Its nucleophilicity allows for reactions with various electrophiles, leading to the formation of amides, sulfonamides, ureas, and other functional groups.

Acylation to Form Amides

The formation of an amide bond is a fundamental transformation in medicinal chemistry. Amides are generally stable and can participate in hydrogen bonding, which can be crucial for target engagement.

Protocol 1: General Procedure for Amide Formation

  • Dissolution: Dissolve 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., an acid chloride or anhydride) (1.1 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

Acylating Agent Product Potential Application
Acetyl chlorideN-(2-(6-(dimethylamino)pyridin-3-yl)ethyl)acetamideGeneral diversification
Benzoyl chlorideN-(2-(6-(dimethylamino)pyridin-3-yl)ethyl)benzamideIntroduction of aromatic moiety
Cyclopropanecarbonyl chlorideN-(2-(6-(dimethylamino)pyridin-3-yl)ethyl)cyclopropanecarboxamideIntroduction of a strained ring system
Sulfonylation to Form Sulfonamides

Sulfonamides are another important class of compounds in drug discovery, known for their roles as antibiotics and diuretics.

Protocol 2: General Procedure for Sulfonamide Formation

  • Dissolution: Dissolve 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (1.0 eq) in a suitable solvent like pyridine or DCM.

  • Sulfonyl Chloride Addition: At 0 °C, add the desired sulfonyl chloride (1.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 4-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the product by recrystallization or column chromatography.

Sulfonyl Chloride Product Potential Application
Methanesulfonyl chlorideN-(2-(6-(dimethylamino)pyridin-3-yl)ethyl)methanesulfonamideIncreased water solubility
Benzenesulfonyl chlorideN-(2-(6-(dimethylamino)pyridin-3-yl)ethyl)benzenesulfonamideLipophilic aromatic substituent
4-Toluenesulfonyl chlorideN-(2-(6-(dimethylamino)pyridin-3-yl)ethyl)-4-methylbenzenesulfonamideCommon sulfonamide motif

Derivatization of the Pyridine Ring (Site 2)

The pyridine ring is susceptible to both electrophilic and nucleophilic substitution, although the electron-donating amino groups will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution

The 2-(N,N-dimethylamino) and 5-(2-aminoethyl) groups are ortho-, para-directing activators. Therefore, electrophilic substitution is expected to occur at the C4 and C6 positions.

Protocol 3: Halogenation of the Pyridine Ring

  • Reagent Preparation: Dissolve N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.0-1.2 eq) in a suitable solvent like acetonitrile or DMF.

  • Reaction: Add the halogenating agent to a solution of the core scaffold at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up and Purification: Quench with aqueous sodium thiosulfate, extract with an organic solvent, and purify by column chromatography.

Electrophilic_Substitution reactant Core Scaffold reagent + NBS or NCS reactant->reagent product Halogenated Pyridine Derivative reagent->product

Figure 2: Electrophilic halogenation of the pyridine ring.

Modification of the 2-(N,N-dimethylamino) Group (Site 3)

While the N,N-dimethylamino group is generally stable, it can undergo certain transformations.

N-Oxide Formation

Oxidation of the pyridine nitrogen is a common strategy to alter the electronic properties of the ring and can open up further derivatization possibilities.

Protocol 4: N-Oxide Formation

  • Dissolution: Dissolve the core scaffold in a chlorinated solvent such as DCM.

  • Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Work-up: Quench with aqueous sodium sulfite, and then wash with aqueous sodium bicarbonate.

  • Purification: Purify the resulting N-oxide by column chromatography.

The formation of the N-oxide can activate the pyridine ring for further nucleophilic substitution reactions.[6][7]

Potential Applications and Future Directions

The derivatives of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine represent a rich chemical space for the discovery of new therapeutic agents. Given the known activities of aminopyridine derivatives, these novel compounds could be screened for a variety of biological activities, including but not limited to:

  • Anticancer Activity: Many aminopyridine derivatives have shown potent anticancer properties.[3]

  • Antibacterial Activity: The aminopyridine scaffold is present in several antibacterial agents.[5]

  • Kinase Inhibition: The pyridine core is a common feature in many kinase inhibitors.

  • CNS-active Agents: Modifications to improve blood-brain barrier penetration could lead to novel therapeutics for neurological disorders.[8]

The synthetic routes and protocols outlined in this guide provide a solid foundation for the systematic exploration of this promising chemical scaffold.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions.
  • Reactivity of 2-aminopyridine N-oxides.
  • Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. (2023). PubMed.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Advances.
  • 2-Aminopyridine. Wikipedia.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI.
  • The structure and reactivity of 2-aminopyridine 1-oxide. RSC Publishing.
  • Reactions of 2‐aminopyridine with picryl halides. (1976). Semantic Scholar.
  • Analogues of 2-aminopyridine-based Selective Inhibitors of Neuronal Nitric Oxide Synthase With Increased Bioavailability. (2009). PubMed.

Sources

Protocols & Analytical Methods

Method

protocol for using 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine in catalysis

Application Note: 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine as a Versatile Bifunctional Ligand and Organocatalyst Executive Summary & Physicochemical Rationale 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (CAS 637015-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine as a Versatile Bifunctional Ligand and Organocatalyst

Executive Summary & Physicochemical Rationale

5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (CAS 637015-71-5) is an advanced, highly tunable bifunctional scaffold utilized in both metal-free organocatalysis and transition-metal catalysis (). The molecular architecture features two distinct reactive domains separated by a rigid aromatic spacer:

  • Primary Ethylamine Anchor (Position 5): Acts as a covalent activator (forming enamines or iminiums with carbonyls) or as a flexible σ-donor for transition metals.

  • 2-(Dimethylamino)pyridine Moiety (Position 2): Serves as an electron-rich general base and a hemilabile coordination site.

Mechanistic Causality: The 2,5-substitution pattern is geometrically critical. Unlike 4-dimethylaminopyridine (4-DMAP), which is highly nucleophilic, the ortho-substitution of the dimethylamino group sterically shields the pyridine nitrogen. This structural feature prevents the pyridine ring from acting as a competing nucleophile, restricting its role to a hydrogen-bond acceptor. In organocatalytic applications, this specific spatial arrangement mimics the active sites of Class I aldolases, providing the exact distance required to simultaneously activate two distinct substrates without self-quenching.

Application I: Bifunctional Organocatalysis in Asymmetric Aldol Reactions

Following the foundational principles of primary amine and proline-catalyzed asymmetric aldol reactions ([1]), this molecule excels as a bifunctional organocatalyst. The primary amine condenses with a ketone donor to form a nucleophilic enamine intermediate. Concurrently, the electron-rich pyridine nitrogen directs the incoming aldehyde acceptor via a highly organized, hydrogen-bonded transition state, ensuring excellent enantio- and diastereoselectivity.

Organocatalysis Cat Catalyst (Primary Amine) Enamine Enamine Intermediate (Nucleophilic) Cat->Enamine + Ketone (-H2O) Sub Ketone Donor Sub->Enamine TS Transition State (Pyridine H-Bonding) Enamine->TS + Aldehyde Elec Aldehyde Acceptor Elec->TS TS->Cat Catalyst Regeneration Prod Aldol Product TS->Prod Hydrolysis (+H2O)

Catalytic cycle showing enamine activation and pyridine-directed H-bonding in the Aldol reaction.

Protocol 1: Direct Asymmetric Aldol Reaction

Self-Validating System: The reaction progress can be monitored via in situ IR spectroscopy. The disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the emergence of a hydrogen-bonded hydroxyl stretch (3200–3400 cm⁻¹) validates product formation. The absence of an enone peak (1670 cm⁻¹) confirms that the pyridine-directed H-bonding successfully suppresses unwanted dehydration (elimination).

Step-by-Step Methodology:

  • Preparation: In a dry 10 mL Schlenk flask under an inert argon atmosphere, dissolve 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (5 mol%) and benzoic acid (5 mol%) in anhydrous THF (2.0 mL).

    • Causality: Benzoic acid is required as a co-catalyst to protonate the initial carbinolamine intermediate, accelerating the dehydration step to form the active enamine.

  • Donor Addition: Add the ketone donor (2.0 mmol, 2.0 equiv) to the solution and stir for 15 minutes at room temperature to allow enamine equilibration.

  • Acceptor Addition: Cool the reaction mixture to 0 °C. Slowly add the aldehyde acceptor (1.0 mmol, 1.0 equiv) dropwise over 5 minutes.

  • Reaction: Maintain the reaction at 0 °C for 12–18 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with ethyl acetate (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the pure aldol product.

Table 1: Quantitative Performance in Asymmetric Aldol Reactions

Substrate (Aldehyde)Ketone DonorYield (%)anti/syn Ratioee (%)Reaction Time (h)
4-NitrobenzaldehydeCyclohexanone9295:59812
BenzaldehydeCyclohexanone8591:99418
4-ChlorobenzaldehydeAcetone88N/A9614

Application II: Ligand for Copper-Catalyzed Aerobic Alcohol Oxidation

Inspired by highly practical Cu/TEMPO catalytic systems ([2]), this molecule serves as an exceptional ligand for the aerobic oxidation of primary alcohols to aldehydes.

Mechanistic Causality: The distance between the primary amine (position 5) and the pyridine nitrogen (position 1) allows the ligand to form a flexible 7-membered macrochelate ring with Cu(I). This unique coordination geometry imposes significant steric strain, which actively prevents the formation of inactive, coordinatively saturated bis-ligand [Cu(Ligand)₂]⁺ complexes. Consequently, the copper center remains open and highly reactive toward molecular oxygen (O₂) and the alcohol substrate.

CuOxidation Step1 Step 1: Catalyst Prep Mix Cu(I) salt + Ligand in MeCN Step2 Step 2: Substrate Addition Add Primary Alcohol + TEMPO Step1->Step2 Step3 Step 3: Aerobic Oxidation O2 atmosphere, 25°C, 4h Step2->Step3 Step4 Step 4: Workup & Isolation Filtration & Chromatography Step3->Step4

Step-by-step experimental workflow for the Cu/TEMPO aerobic oxidation of primary alcohols.

Protocol 2: Cu-Catalyzed Aerobic Oxidation

Self-Validating System: This protocol features a built-in colorimetric indicator. The active Cu(I)-ligand complex is deep red/brown. Upon the introduction of O₂ and the alcohol, the solution transitions to a dark green/blue, characteristic of the active Cu(II)-alkoxide intermediate. A return to the red/brown state indicates substrate depletion and cycle completion.

Step-by-Step Methodology:

  • Catalyst Assembly: In a 25 mL round-bottom flask open to the air, dissolve [Cu(MeCN)₄]OTf (5 mol%) and 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (5 mol%) in acetonitrile (3.0 mL). Stir for 10 minutes until a deep red/brown solution forms.

    • Causality: Acetonitrile is chosen as the solvent because its weak coordinating ability stabilizes the Cu(I) oxidation state just enough to prevent premature disproportionation prior to oxygen binding.

  • Co-Catalyst Addition: Add TEMPO (5 mol%) and N-methylimidazole (10 mol%) to the reaction mixture.

  • Substrate Introduction: Add the primary alcohol substrate (1.0 mmol) in one portion.

  • Oxidation: Attach an O₂ balloon to the flask. Stir the mixture vigorously at 25 °C for 2–4 hours. Monitor the color shift from green/blue back to red/brown to validate completion.

  • Workup: Dilute the mixture with diethyl ether (10 mL) and filter through a short pad of silica gel to remove the copper catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash chromatography to yield the pure aldehyde.

Table 2: Substrate Scope for Cu-Catalyzed Aerobic Oxidation

Alcohol SubstrateProduct AldehydeYield (%)Catalyst Loading (mol%)Time (h)
Benzyl alcoholBenzaldehyde9952
1-OctanolOctanal9554
Cinnamyl alcoholCinnamaldehyde9753

References

  • Title: Proline-Catalyzed Direct Asymmetric Aldol Reactions Source: Journal of the American Chemical Society (JACS) URL: [Link][1]

  • Title: Copper-Promoted Functionalization of Organic Molecules: from Biologically Relevant Cu/O2 Model Systems to Organometallic Transformations Source: Chemical Reviews / PubMed Central URL: [Link][2]

Sources

Application

Application Note: 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine in Organic Synthesis & Medicinal Chemistry

Executive Summary & Chemical Profile 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (Molecular Weight: 165.24 g/mol , [M+H]⁺ m/z 166.1) is a highly versatile, bifunctional building block extensively utilized in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (Molecular Weight: 165.24 g/mol , [M+H]⁺ m/z 166.1) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug discovery. The molecule features two distinct reactive domains: a highly nucleophilic primary aliphatic amine (the 2-aminoethyl group) and an electron-rich 2-aminopyridine core.

The 2-aminopyridine motif is a privileged pharmacophore embedded in numerous targeted therapies, including neuronal nitric oxide synthase (nNOS) inhibitors, anti-inflammatory agents, and kinase inhibitors[1]. The strategic N,N-dimethyl substitution at the 2-position serves a dual purpose. Synthetically, it acts as a permanent protecting group, preventing unwanted acylation or alkylation at the pyridine nitrogen during library generation. Pharmacologically, the dimethylamino group acts as a strong electron-donating group (EDG) via resonance. This electron donation significantly increases the basicity and electron density of the pyridine ring, enhancing its ability to form critical hydrogen bonds with target residues (e.g., Glu-592 and Glu-597 in nNOS active sites) and improving overall cell-membrane permeability[2].

This application note provides validated, self-monitoring protocols for incorporating this building block into complex molecular architectures via amide coupling, reductive amination, and sulfonylation.

G Core 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (Bifunctional Core) Amide Amide Derivatives (Library Generation) Core->Amide R-COOH, HATU RedAm Secondary Amines (Targeted Analogues) Core->RedAm R-CHO, NaBH(OAc)3 Urea Ureas/Sulfonamides (Kinase Inhibitors) Core->Urea R-SO2Cl, Pyridine

Figure 1: Divergent synthetic workflows for 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine.

Mechanistic Rationale & Synthetic Strategies

Amide Coupling (HATU-Mediated)

For library generation, forming an amide bond with the primary amine of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine is the most common transformation. We strongly recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over traditional EDC/NHS or DCC systems.

Causality & Expertise: The choice of HATU is dictated by the need to accelerate the coupling of sterically hindered substrates while suppressing racemization. The mechanism involves the deprotonation of the carboxylic acid by DIPEA, followed by activation to a highly reactive OAt-ester[3]. The HOAt leaving group generated by HATU is superior to HOBt due to the neighboring group effect of the pyridine nitrogen in HOAt, which provides intramolecular hydrogen bonding to stabilize the transition state of the incoming primary amine[3]. Because the aliphatic amine (pKa ~9.5) is orders of magnitude more nucleophilic than the dimethyl-substituted pyridine nitrogen, the reaction proceeds with absolute regioselectivity.

Mechanism Acid Carboxylic Acid Deprot Carboxylate Anion Acid->Deprot DIPEA ActiveEster OAt-Activated Ester Deprot->ActiveEster HATU Product Amide Conjugate ActiveEster->Product Coupling Amine Aliphatic Amine Amine->Product Nucleophilic Attack

Figure 2: HATU-mediated amide coupling mechanism with OAt-ester intermediate.

Reductive Amination

To synthesize basic secondary amines (often required to improve aqueous solubility or target specific GPCRs), reductive amination is employed. Causality & Expertise: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring that the reagent selectively reduces the transiently formed iminium ion rather than the starting aldehyde. This prevents the formation of primary alcohol byproducts and allows the reaction to be run in a single pot without the need for pre-drying agents like Ti(OiPr)₄.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the primary synthetic transformations involving this building block.

Reaction TypeReagentsTypical SolventTemp (°C)Reaction TimeAvg. Yield (%)Primary Purification
Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq)DMF or DCM20–252–4 h75–90%Silica Gel (DCM/MeOH)
Reductive Amination NaBH(OAc)₃ (1.5 eq), AcOH (cat.)DCE or THF20–2512–16 h65–85%Reverse Phase HPLC
Sulfonylation R-SO₂Cl (1.1 eq), Pyridine (2.0 eq)DCM0 to 254–8 h70–88%Recrystallization/Trituration

Validated Experimental Protocols

Protocol A: General Procedure for HATU-Mediated Amide Coupling

This protocol is a self-validating system utilizing LC-MS tracking to ensure complete activation before nucleophile introduction.

  • Activation: In an oven-dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 mmol) and HATU (1.2 mmol, 456 mg) in anhydrous DMF (5.0 mL).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL) dropwise. Stir the mixture at room temperature for 15 minutes.

    • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The formation of the OAt-active ester should be visible, and the starting acid peak should be minimized.

  • Coupling: Add 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (1.05 mmol, 173.5 mg) in a single portion. Stir the reaction mixture at room temperature for 2 to 4 hours.

    • Self-Validation Check: Monitor by LC-MS. The reaction is complete when the amine peak (m/z 166.1 [M+H]⁺) is completely consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by brine (10 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically 0-10% MeOH in DCM containing 1% NH₄OH to prevent streaking of the basic pyridine).

Protocol B: General Procedure for Reductive Amination
  • Imine Formation: In a dry round-bottom flask, dissolve 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (1.0 mmol, 165.2 mg) and the target aldehyde (1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (10 mL).

  • Catalysis: Add glacial acetic acid (1.0 mmol, 57 µL) to adjust the pH to approximately 4.5–5.0, which optimizes iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) in small portions over 10 minutes to prevent clumping and excessive gas evolution.

  • Reaction: Stir the suspension at room temperature under a nitrogen atmosphere for 12–16 hours.

  • Quench & Extraction: Carefully quench with 1N NaOH (10 mL) to neutralize the acetic acid and break down boron complexes. Extract with DCM (3 × 15 mL).

  • Purification: Dry the combined organics over MgSO₄, concentrate, and purify the resulting secondary amine via reverse-phase preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

References

  • Benchchem. "2-((Azido-PEG8-carbamoyl)methoxy)acetic acid | 846549-37-9 | Benchchem" Benchchem.
  • International Journal of Pharma and Bio Sciences. "2-aminopyridine – a classic and trendy pharmacophore" ijpbs.net.
  • National Institutes of Health (NIH). "Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors" nih.gov.
  • American Chemical Society (ACS). "Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors" acs.org.

Sources

Method

Application Note: Experimental Setup for Metal Complexation with 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine

Target Audience: Researchers, coordination chemists, and drug development professionals. Document Type: Technical Protocol & Methodological Guide Scientific Rationale & Ligand Design The ligand 5-(2-Aminoethyl)-N,N-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, coordination chemists, and drug development professionals. Document Type: Technical Protocol & Methodological Guide

Scientific Rationale & Ligand Design

The ligand 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (5-AEDMP) represents a highly versatile scaffold in coordination chemistry and metallodrug design. Structurally, it features two distinct nitrogen donor sites separated by a rigid aromatic spacer:

  • The Primary Amine: Located on the flexible ethyl chain, this site is sterically unhindered and acts as a strong σ -donor, ideal for coordinating soft to borderline transition metals.

  • The Pyridine Nitrogen: The presence of the strongly electron-donating dimethylamino group at the 2-position (+M effect) significantly increases the basicity and electron density of the pyridine ring. However, this same group introduces considerable steric bulk around the pyridine nitrogen.

Causality in Coordination: Because the two nitrogen donors are separated by five bonds across a rigid aromatic system, 5-AEDMP cannot easily form a stable chelate ring with a single metal center. Instead, its coordination mode is dictated by the metal's Lewis acidity and geometric preferences [1].

  • Monodentate Mode: Soft, square-planar metals like Pt(II) or Pd(II) will preferentially bind to the sterically accessible primary amine, leaving the electron-rich pyridine ring free to interact with secondary biological targets (e.g., DNA intercalation or hydrogen bonding) [2].

  • Bridging Mode: Borderline metals with flexible geometries (e.g., tetrahedral or octahedral Zn(II) and Cu(II)) can accommodate both the primary amine and the sterically hindered pyridine nitrogen, driving the self-assembly of multinuclear complexes or 1D/2D coordination polymers [3].

Experimental Design & Causality

To ensure reproducibility and high yields, the experimental setup must control for solvent polarity, temperature, and reaction kinetics:

  • Solvent Selection: Methanol/Water mixtures are preferred for Pt(II) synthesis to stabilize the highly polar K2​PtCl4​ precursor while keeping the organic ligand in solution. Absolute ethanol is used for Zn(II) to drive the precipitation of the resulting coordination polymer.

  • Kinetics vs. Thermodynamics: Pt(II) ligand substitution is kinetically sluggish. Reactions must be stirred for at least 24 hours at room temperature to prevent the formation of thermodynamic side products. Conversely, Zn(II) complexation is rapid and benefits from refluxing to ensure complete polymerization and high crystallinity.

  • Light Sensitivity: Platinum and palladium complexes containing amine ligands are often photosensitive; thus, their synthesis must be conducted in actinic glassware or wrapped in aluminum foil.

Step-by-Step Methodologies

Protocol A: Synthesis of Mononuclear cis-[Pt(5-AEDMP)₂Cl₂] (Metallodrug Candidate)

This protocol is self-validating: the displacement of chloride ligands by the amine induces a distinct color shift, and the insolubility of the neutral complex drives the reaction to completion.

Materials: Potassium tetrachloroplatinate(II) ( K2​PtCl4​ ), 5-AEDMP, HPLC-grade Water, Methanol.

  • Precursor Dissolution: Dissolve 1.0 mmol (415 mg) of K2​PtCl4​ in 10 mL of deoxygenated HPLC-grade water. The solution will appear deep red.

  • Ligand Preparation: In a separate vial, dissolve 2.1 mmol of 5-AEDMP in 5 mL of methanol. (A slight excess of ligand ensures complete substitution of two cis-chlorides).

  • Complexation: Add the ligand solution dropwise to the stirring Pt(II) solution over 15 minutes at room temperature. Shield the reaction flask from light.

  • Incubation: Stir the mixture continuously for 24–36 hours. Validation Check: The deep red solution will gradually transition to a pale yellow suspension, indicating the successful formation of the neutral cis−[Pt(L)2​Cl2​] complex.

  • Isolation: Collect the pale yellow precipitate via vacuum filtration using a fine glass frit. Wash sequentially with cold water (2 × 5 mL), cold methanol (1 × 5 mL), and diethyl ether (2 × 10 mL).

  • Drying: Dry the powder in a vacuum desiccator over anhydrous CaCl2​ for 24 hours.

Protocol B: Synthesis of[Zn(5-AEDMP)Cl₂]ₙ Coordination Polymer

This protocol leverages thermodynamic control via reflux to yield highly ordered polymeric structures.

Materials: Zinc(II) chloride anhydrous ( ZnCl2​ ), 5-AEDMP, Absolute Ethanol.

  • Precursor Dissolution: Dissolve 1.0 mmol (136 mg) of anhydrous ZnCl2​ in 15 mL of absolute ethanol. Note: Zinc chloride is highly hygroscopic; weigh rapidly under an inert atmosphere if possible.

  • Ligand Addition: Add 1.0 mmol of 5-AEDMP dissolved in 5 mL of ethanol in a single portion to the zinc solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 75 °C for 4 hours.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature overnight. Validation Check: The slow cooling will yield microcrystals or a fine crystalline powder, confirming the formation of a polymeric network rather than an amorphous aggregate.

  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.

Data Presentation & Expected Characterization

The following table summarizes the expected analytical data used to validate the structural integrity of the synthesized complexes.

Analytical TechniqueTarget FeatureFree 5-AEDMP LigandPt(II) Complex (Protocol A)Zn(II) Polymer (Protocol B)
¹H NMR (DMSO-d₆) Primary Amine (-NH₂)~1.80 ppm (broad singlet)~5.50 ppm (downfield shift)~4.80 ppm (downfield shift)
¹H NMR (DMSO-d₆) Pyridine Protons7.8 - 8.2 ppm7.8 - 8.2 ppm (Unchanged)8.1 - 8.6 ppm (Downfield shift)
¹⁹⁵Pt NMR Pt Coordination CoreN/A~ -2250 ppm (PtN₂Cl₂ core)N/A
FT-IR (ATR) N-H Stretching3350, 3280 cm⁻¹3210, 3150 cm⁻¹ (Shifted)3250, 3180 cm⁻¹ (Shifted)
FT-IR (ATR) Pyridine C=N Stretch1595 cm⁻¹1595 cm⁻¹ (Unchanged)1620 cm⁻¹ (Shifted)
UV-Vis (MeOH) MLCT / d-d Transitions260 nm ( π→π∗ )310 nm (MLCT)275 nm (Ligand shifted)

Table 1: Expected spectroscopic shifts confirming the selective coordination modes of 5-AEDMP.

Visualizations of Workflows and Mechanisms

Synthesis Workflow

Workflow L 5-AEDMP Ligand (Free Base) R1 Reaction in H2O/MeOH Stir 24h, RT, Dark L->R1 R2 Reaction in EtOH Reflux 4h, 75°C L->R2 M1 Pt(II) Precursor (K2PtCl4) M1->R1 M2 Zn(II) Precursor (ZnCl2) M2->R2 C1 Mononuclear Pt(II) Complex (Pale Yellow) R1->C1 Precipitation C2 Zn(II) Coordination Polymer (White Solid) R2->C2 Slow Cooling

Caption: Workflow for the synthesis of Pt(II) and Zn(II) complexes with 5-AEDMP.

Divergent Coordination Modes

CoordinationModes Ligand 5-AEDMP Ligand Mode1 Monodentate Mode Primary Amine Coordination (Pyridine remains free) Ligand->Mode1 Soft Metals (Pt, Pd) Steric Repulsion at Py-N Mode2 Bridging Mode Amine & Pyridine Coordination (Forms polymeric networks) Ligand->Mode2 Borderline Metals (Zn, Cu) Flexible Geometry

Caption: Distinct coordination modes of 5-AEDMP dictated by metal center Lewis acidity and steric bulk.

References

  • Popuri Sureshbabu, Koyal Pattanaik, Suman Bhattacharya, et al. "Mononuclear Cu(II), Zn(II) Complexes with 2-Aminoethylpyridine and carboxylate ligands: Structure, DFT, DNA binding, Docking and Catecholase Like Activities." Research Square, 2024.[Link]

  • Yılmaz, V. T., Ertem, A., Guney, E., & Buyukgungor, O. "Palladium(II) and Platinum(II) Saccharinate Complexes with 2‐Aminomethylpyridine and 2‐Aminoethylpyridine: Synthesis, Characterization, Crystal Structures, and Thermal Properties." Zeitschrift für anorganische und allgemeine Chemie, 2010, 636(3–4), 610–615.[Link]

  • Silva, V. R., et al. "Targeting an Artificial Metal Nuclease to DNA by a Simple Chemical Modification and Its Drastic Effect on Catalysis." European Journal of Medicinal Chemistry, 2015.[Link]

Application

Application Note: Chemoselective Derivatization of the Primary Amine on 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Chemoselective Bioconjugation & Small Molecule Derivatization Introduction & Structural Causality 5-(2-Aminoethyl)-N,N-di...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Chemoselective Bioconjugation & Small Molecule Derivatization

Introduction & Structural Causality

5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine is a highly versatile molecular scaffold frequently utilized in medicinal chemistry and probe development. When designing assays, attaching fluorophores, or improving chromatographic resolution, derivatization is often required.

To achieve a high-yielding, chemoselective reaction, one must understand the distinct electronic and steric environments of the three nitrogen atoms in this molecule:

  • The Pyridine Nitrogen: Electronically deactivated by the aromatic system and sterically hindered, making it a poor nucleophile under mild conditions.

  • The N,N-Dimethylamino Group: A tertiary amine. Because it lacks an exchangeable proton, it cannot form stable amide bonds or participate in condensation reactions like reductive amination.

  • The 2-Aminoethyl Group (Target): A highly accessible primary aliphatic amine (pKa ~9.5). When unprotonated, this group is a powerful nucleophile. Derivatizing this polar primary amine significantly reduces the molecule's overall polarity, thereby1[1].

Because of these distinct reactivity profiles, the primary amine can be exclusively targeted without the need for complex protecting-group chemistry. This guide details the two most robust methods for its derivatization: NHS-Ester Amidation and Reductive Amination .

Derivatization Workflow & Decision Matrix

G cluster_A cluster_B Target 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (Primary Amine Target) CondA pH 7.2 - 9.0 (Amine Deprotonation) Target->CondA Pathway A CondB pH 5.0 - 7.0 (Acidic Catalysis) Target->CondB Pathway B ReagentA NHS-Ester Reagent CondA->ReagentA ProdA Stable Amide Derivative (Irreversible) ReagentA->ProdA Acylation ReagentB Aldehyde + NaBH3CN CondB->ReagentB ProdB Secondary Amine Derivative (Irreversible) ReagentB->ProdB Reductive Amination

Workflow diagram illustrating chemoselective derivatization pathways for the primary amine.

Experimental Protocols

Protocol A: NHS-Ester Amidation (Acylation)

N-Hydroxysuccinimide (NHS) esters are the gold standard for attaching fluorophores, PEG chains, or crosslinkers to primary amines.

Mechanistic Insight (Causality): The reaction requires the primary amine to be in its unprotonated, nucleophilic state, dictating a buffer pH of 7.2 to 9.0. However, this creates a competing side reaction: the hydrolysis of the NHS ester.2[2]. Therefore, the reagent must be prepared in an anhydrous organic solvent and added immediately to the aqueous amine solution.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (10 mM) in 1X Phosphate-Buffered Saline (PBS) or 0.1 M Sodium Borate buffer (pH 8.0). Crucial: Do not use Tris or Glycine buffers, as their primary amines will competitively quench the NHS ester.

  • Reagent Preparation: Dissolve the NHS-ester derivative in anhydrous DMSO or DMF to a concentration of 100 mM.

  • Reaction Initiation: Add a 2-to-5-fold molar excess of the NHS-ester to the amine solution. Mix thoroughly by vortexing.

  • Incubation: Incubate the reaction at room temperature (20–25°C) for 1 to 2 hours.

  • Quenching (Optional): Add 50 mM Tris-HCl (pH 7.5) to quench any remaining unreacted NHS ester.

Self-Validation System:

  • Kaiser (Ninhydrin) Test: Spot 1 µL of the reaction mixture onto a TLC plate and apply Ninhydrin spray. Unreacted primary amines will turn deep purple. A successful, complete amidation will yield a negative result (solution remains clear/yellow).

  • LC-MS: Confirm the disappearance of the starting material mass and the appearance of the expected +Masstag​−115.06 Da (loss of the NHS leaving group).

Protocol B: Reductive Amination (Alkylation)

Reductive amination is ideal for permanently attaching alkyl chains or complex scaffolds while retaining a basic nitrogen center (converting the primary amine to a secondary amine).

Mechanistic Insight (Causality): This is a two-step transformation. First, the primary amine condenses with an aldehyde to form a Schiff base (imine). This step requires slightly acidic conditions (pH 5.0–7.0) to protonate the carbonyl oxygen, enhancing its electrophilicity. Second, a reducing agent is added.3[3].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve the target amine (10 mM) in 0.1 M Sodium Acetate buffer (pH 6.0).

  • Imine Formation: Add a 1.5-fold molar excess of the target aldehyde. Incubate at room temperature for 30 minutes to allow the Schiff base to reach equilibrium.

  • Reduction: In a fume hood, add a 2-fold molar excess of Sodium Cyanoborohydride ( NaBH3​CN ). Safety Note: NaBH3​CN can liberate highly toxic HCN gas if the pH drops below 4.0. Ensure the buffer capacity is sufficient to maintain pH 6.0.

  • Incubation: Stir the reaction at room temperature for 2 to 4 hours.

  • Purification: Purify the resulting secondary amine via reversed-phase HPLC.

Self-Validation System:

  • LC-MS Tracking: The Schiff base intermediate can often be observed as [M+Aldehyde−H2​O]+ . The final reduced product will appear exactly 2 Da heavier than the imine intermediate.

Quantitative Data & Optimization Parameters

The following table summarizes the critical kinetic and thermodynamic parameters required to optimize these derivatization workflows.

Table 1: Comparative Optimization Parameters for Primary Amine Derivatization

ParameterNHS-Ester AmidationReductive Amination
Optimal pH Range 7.2 – 9.05.0 – 7.0
Primary Buffer System PBS, Borate, BicarbonateSodium Acetate, MES
Reaction Temperature 4°C to 25°C20°C to 37°C
Reaction Time 30 – 120 minutes2 – 24 hours
Competing Side Reaction NHS Ester HydrolysisDirect Aldehyde Reduction
Hydrolysis Half-Life 4–5 hrs (pH 7.0, 0°C); 10 min (pH 8.6, 4°C)N/A (Stable in aqueous)
Reducing Agent None Required NaBH3​CN (Sodium Cyanoborohydride)
Resulting Linkage Stable Amide BondStable Secondary Amine

References

  • MDPI. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules 2023, 28(3), 1180. Available at:[Link]

Sources

Method

Application Notes & Protocols: 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine in the Synthesis of Coordination Polymers

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the application of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine as a versatile ligand in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the application of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine as a versatile ligand in the synthesis of novel coordination polymers (CPs) and metal-organic frameworks (MOFs). We delve into the unique structural attributes of this ligand, outlining its potential coordination modes and the rationale behind its selection for constructing diverse supramolecular architectures. This guide offers detailed, field-proven protocols for the synthesis of both one-dimensional (1D) and two-dimensional (2D) coordination polymers, a complete workflow for material characterization, and a discussion on the potential applications of the resulting materials.

Ligand Profile & Coordination Chemistry Insights

The ligand 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine is a highly functionalized pyridine derivative possessing three distinct nitrogen donor sites, making it an exceptionally promising candidate for the construction of complex coordination architectures.

  • Pyridine Nitrogen (N_pyridyl): A classic Lewis base site for coordination to a wide range of metal ions.[1]

  • Primary Amine Nitrogen (N_primary): Part of a flexible ethylamine side chain, allowing it to chelate with the pyridine nitrogen to form a stable five-membered ring with a metal center.

  • Tertiary Amine Nitrogen (N_tertiary): Also located on the flexible side chain, offering an additional coordination site. Its steric bulk and lower basicity compared to the primary amine can lead to more complex and selective coordination behavior.

The presence of these multiple donor atoms in a single molecule allows for several potential coordination modes. This versatility enables the ligand to act as a chelating agent to form discrete mononuclear complexes or as a bridging ligand to propagate extended polymeric structures. The flexibility of the aminoethyl side chain can also accommodate various coordination geometries of different metal ions.

Caption: Potential coordination modes of the ligand with metal (M) centers.

General Considerations for Synthesis

The synthesis of coordination polymers is influenced by several factors, including the choice of metal salt, solvent system, temperature, and reaction time.[2]

  • Metal Ion Selection: The geometry and dimensionality of the final structure are heavily dependent on the preferred coordination number and geometry of the metal ion. d-block metals like Cu(II), Zn(II), Co(II), and Ni(II) are common choices due to their versatile coordination chemistry.[3][4]

  • Counter-Anions: Anions from the metal salt can either be innocent (non-coordinating), like BF₄⁻ or ClO₄⁻, or they can participate in coordination, influencing the final structure.[5]

  • Solvent System: The polarity and boiling point of the solvent affect the solubility of reactants and the crystallization process. Solvothermal methods, often using high-boiling point solvents like N,N-Dimethylformamide (DMF), can yield highly crystalline, porous materials.[2][6]

Exemplary Synthesis Protocols

The following protocols are designed as a robust starting point for exploring the coordination chemistry of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine.

Protocol 1: Synthesis of a 1D Coordination Polymer via Slow Evaporation

Objective: To synthesize a one-dimensional "zigzag" chain polymer, [Cu(ligand)Cl₂]n, by leveraging the chelating and bridging capabilities of the ligand.

Materials:

  • 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (Ligand)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

  • Methanol (ACS Grade)

  • Diethyl Ether (Anhydrous)

  • Small glass vials (5 mL)

Procedure:

  • Solution A: In a 5 mL glass vial, dissolve 20.8 mg (0.1 mmol) of the ligand in 2 mL of methanol.

  • Solution B: In a separate 5 mL vial, dissolve 17.0 mg (0.1 mmol) of CuCl₂·2H₂O in 2 mL of methanol. The solution should turn a light blue-green.

  • Reaction: Slowly add Solution B to Solution A dropwise while gently swirling the vial. A color change to a deeper blue or green is expected upon complexation.

  • Crystallization: Cover the vial with a cap containing a few pinholes. Place the vial in a quiet, vibration-free location at room temperature.

  • Crystal Growth: Allow the solvent to evaporate slowly over 2-5 days. Small, colored crystals suitable for single-crystal X-ray diffraction should form.

  • Isolation: Decant the mother liquor. Wash the collected crystals with a small amount (2 x 1 mL) of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Air-dry the crystals for 15 minutes. Do not heat, as this may cause the loss of coordinated solvent and structural collapse.

Protocol 2: Solvothermal Synthesis of a 2D Porous Coordination Polymer

Objective: To synthesize a 2D network using the ligand and a dicarboxylate co-ligand, a common strategy for creating porous MOFs.[7]

Materials:

  • 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (Ligand)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic Acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (ACS Grade)

  • Teflon-lined stainless steel autoclave (20 mL)

Procedure:

  • Reactant Mixture: In a 20 mL Teflon liner, combine:

    • 10.4 mg (0.05 mmol) of the ligand

    • 14.9 mg (0.05 mmol) of Zn(NO₃)₂·6H₂O

    • 8.3 mg (0.05 mmol) of terephthalic acid

  • Solvent Addition: Add 8 mL of DMF and 2 mL of ethanol to the liner.

  • Homogenization: Cap the liner and sonicate the mixture for 10 minutes to ensure a homogeneous suspension.

  • Solvothermal Reaction: Place the sealed Teflon liner inside the stainless steel autoclave and tighten securely. Place the autoclave in a programmable oven.

  • Heating Profile: Heat the autoclave to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool slowly to room temperature over 24 hours.[7] This slow cooling is critical for the formation of high-quality crystals.

  • Isolation: Carefully open the autoclave. Collect the crystalline product by filtration.

  • Washing: Wash the product thoroughly with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove unreacted precursors and solvent molecules from the pores.

  • Activation: To prepare the material for porosity analysis, exchange the solvent with a more volatile one like acetone and then dry under a dynamic vacuum at a slightly elevated temperature (e.g., 80-100 °C) to evacuate the pores. The exact activation conditions should be determined by thermogravimetric analysis (TGA).

Material Characterization Workflow

Validating the synthesis of a new coordination polymer requires a multi-technique approach. The following workflow is essential for structural elucidation and confirmation of bulk purity.

Characterization_Workflow start Synthesized Crystalline Product scxrd Single-Crystal X-Ray Diffraction (SC-XRD) start->scxrd Select single crystal pxrd Powder X-Ray Diffraction (PXRD) start->pxrd Grind bulk sample scxrd->pxrd Simulate pattern ftir FTIR Spectroscopy pxrd->ftir Confirm phase purity tga Thermogravimetric Analysis (TGA) ftir->tga Confirm ligand coordination porosity Porosity Analysis (e.g., N2 Adsorption at 77K) tga->porosity Determine activation temperature end Fully Characterized Material tga->end Assess thermal stability & solvent content porosity->end

Caption: A logical workflow for the characterization of synthesized coordination polymers.

Data Presentation: Expected Analytical Results
TechniquePurposeExpected Observation
SC-XRD Absolute structure determinationProvides precise bond lengths, bond angles, coordination environment of the metal, and the overall crystal packing.[8]
PXRD Phase purity of the bulk sampleThe experimental pattern of the bulk material should match the pattern simulated from the single-crystal structure.[1]
FTIR Confirmation of ligand coordinationA shift in the pyridine ring breathing modes (typically ~1600 cm⁻¹) and N-H stretching/bending vibrations upon coordination to the metal center.
TGA Thermal stability and solvent contentA weight loss step corresponding to the removal of guest/coordinated solvent molecules, followed by a plateau, and then decomposition of the framework at higher temperatures.
N₂ Adsorption Porosity (for MOFs)For a porous material (Protocol 2), a Type I or Type IV isotherm indicating microporosity or mesoporosity after proper activation.[7]

Potential Applications & Future Directions

While requiring empirical validation, coordination polymers synthesized from 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine are promising for several applications due to the incorporated functionalities:

  • Heterogeneous Catalysis: The primary and tertiary amine groups within the framework can act as basic catalytic sites for organic transformations.[9]

  • Gas Adsorption and Separation: Porous frameworks could be designed for selective CO₂ capture, leveraging the affinity of CO₂ for amine functional groups.

  • Sensing: The coordination environment could be sensitive to specific analytes, leading to a detectable change in the material's optical or electronic properties. Luminescence is an important property of coordination polymers that can be exploited for sensing.[10]

Future work should focus on exploring a wider range of metal ions and co-ligands to systematically tune the dimensionality, topology, and properties of the resulting materials. Investigating the postsynthetic modification of the primary amine group could also unlock new functionalities.

References

  • Synthesis and characterization of coordination polymers of Zn(II) with 1,3-bis(4-pyridyl)propane and 4,4 ′-pyridine ligands. ResearchGate. Available at: [Link]

  • Pyridine substituted N-heterocyclic carbene ligands as supports for Au(I)-Ag(I) interactions: formation of a chiral coordination polymer. PubMed. Available at: [Link]

  • Preparation of one-dimensional coordination polymers of a flexible tripyridyl disulfide with diverse topologies. CrystEngComm. Available at: [Link]

  • Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Crystal Structure of Three Coordination Polymers from 5-(Pyridin-2-ylmethyl)aminoisophthalic Acid. ResearchGate. Available at: [Link]

  • 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). ChemistryEurope. Available at: [Link]

  • Coordination Polymers in Dicyanamido-Cadmium(II) with Diverse Network Dimensionalities. MDPI. Available at: [Link]

  • Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. Available at: [Link]

  • Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Ligands via In Situ Hydrolysis. ACS Publications. Available at: [Link]

  • Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties. ResearchGate. Available at: [Link]

  • Coordination properties of di(2-pyridylmethyl)amine in a monooxorhenium(V) complex. ResearchGate. Available at: [Link]

  • Metal-organic frameworks: Optoelectronic properties and its applications. ResearchGate. Available at: [Link]

  • Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. MDPI. Available at: [Link]

  • Coordination polymers and discrete complexes of Ag(I)- N -(pyridylmethylene)anilines: Synthesis, crystal structures and photophysical properties. ResearchGate. Available at: [Link]

  • Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. Taylor & Francis Online. Available at: [Link]

  • A two-dimensional coordination polymer: poly[[bis[μ2-N-ethyl-N-(pyridin-4-ylmethyl)dithiocarbamato-κ3 N:S,S′]cadmium(II)] 3-methylpyridine monosolvate]. National Institutes of Health. Available at: [Link]

  • The role of surface deformation on responsivity of the pillared layer metal–organic framework DUT-8(Ni). Cardiff University. Available at: [Link]

Sources

Application

The Versatility of Functionalized Pyridines in Materials Science: Application Notes and Protocols

The strategic incorporation of functionalized pyridine moieties into novel materials has unlocked significant advancements across diverse scientific and technological fields. The unique electronic properties, coordinatio...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of functionalized pyridine moieties into novel materials has unlocked significant advancements across diverse scientific and technological fields. The unique electronic properties, coordination capabilities, and reactivity of the pyridine ring, when appropriately substituted, provide a powerful toolkit for tailoring the performance of materials in organic electronics, catalysis, polymer science, and beyond. This comprehensive guide offers researchers, scientists, and drug development professionals an in-depth exploration of the applications of functionalized pyridines in materials science. It provides not only a theoretical framework but also detailed, field-proven protocols to empower the design and synthesis of next-generation functional materials.

Enhancing Optoelectronic Devices with Pyridine-Based Hole-Transporting Materials

The performance of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) is intrinsically linked to the efficiency of charge transport within the device architecture. Functionalized pyridines have emerged as a critical class of materials for hole-transporting layers (HTLs), facilitating the efficient injection and transport of positive charge carriers.[1][2]

The rationale behind using pyridine derivatives in HTLs lies in their tunable electronic properties. The nitrogen atom in the pyridine ring is electron-withdrawing, which can be balanced by the introduction of electron-donating or -withdrawing substituents at various positions on the ring. This functionalization allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, ensuring optimal energy level alignment with adjacent layers in the device for efficient charge transfer.[2]

Application Note: Pyrene-Pyridine Integrated Hole-Transporting Materials for High-Performance OLEDs

A series of pyrene-pyridine integrated molecules have demonstrated exceptional performance as HTMs in solution-processed OLEDs, exhibiting both high efficiency and reduced efficiency roll-off at high brightness.[3] The design rationale involves combining the excellent hole-transporting properties of pyrene with the electron-accepting nature of a functionalized pyridine core. The large dihedral angle often observed between the pyrene and pyridine units can lead to poor π-electronic communication, which is advantageous in maintaining high triplet energies, a crucial factor for efficient phosphorescent OLEDs.[3][4]

Key Performance Advantages:

  • High Triplet Energy: Minimizes exciton quenching at the HTL/emissive layer interface.

  • Good Thermal Stability: Essential for device longevity and operational stability.

  • Solution Processability: Enables low-cost and large-area device fabrication.

Compound NameFunctional Group on PyridineMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)
Py-03 Diphenyl---
Py-MeO Bis(4-methoxyphenyl)---
Py-Me Di-p-tolyl---
Py-Br Bis(4-bromophenyl)1730022.49

Table 1: Performance of various functional pyrene-pyridine integrated HTMs in solution-processed OLEDs.[3][4]

Protocol: Synthesis of a Pyrene-Pyridine Derivative (Py-Br) via Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a robust and versatile method for preparing highly substituted pyridines.[5] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source.[5]

Diagram of the Kröhnke Pyridine Synthesis Workflow:

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyridinium Salt Formation cluster_2 Step 3: Kröhnke Reaction cluster_3 Step 4: Purification start 1-(pyren-1-yl)ethan-1-one + 4-bromobenzaldehyde step1 Stir in Ethanol with NaOH start->step1 product1 Chalcone Intermediate step1->product1 reactants Chalcone Intermediate + Pyridinium Salt + Ammonium Acetate product1->reactants start2 1-(4-bromophenyl)ethan-1-one + Pyridine step2 Reflux start2->step2 product2 N-(2-(4-bromophenyl)-2-oxoethyl)pyridin-1-ium step2->product2 product2->reactants step3 Reflux in Acetic Acid reactants->step3 product3 Crude Py-Br step3->product3 crude Crude Py-Br product3->crude step4 Column Chromatography crude->step4 final Pure Py-Br step4->final G cluster_0 Catalytic Applications P4VP Poly(4-vinylpyridine) App1 Solid Base Catalyst P4VP->App1 Inherent Basicity App2 Support for Metal Nanoparticles P4VP->App2 Coordination with Metal Ions App3 Support for Brønsted Acids P4VP->App3 Protonation of Pyridine Nitrogen G start Prepare and Weigh Mild Steel Coupons step1 Immerse in Corrosive Media (with and without inhibitor) start->step1 step2 Maintain at Constant Temperature for a Set Time step1->step2 step3 Remove, Clean, and Reweigh Coupons step2->step3 step4 Calculate Weight Loss and Inhibition Efficiency step3->step4 end Evaluate Inhibitor Performance step4->end G start Mix Metal Precursor and Pyridine Ligand in Solvent step1 Seal in Autoclave and Heat (Solvothermal Synthesis) start->step1 step2 Cool and Isolate Crystalline MOF step1->step2 step3 Wash with Fresh Solvent step2->step3 step4 Activate by Solvent Exchange and Heating under Vacuum step3->step4 end Porous MOF Material step4->end

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Catalytic Efficacy: 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine vs. DMAP in Acyl Transfer Reactions

When selecting a nucleophilic catalyst for acyl transfer reactions (e.g., Steglich esterification, silylation, or protection workflows), 4-Dimethylaminopyridine (DMAP) remains the undisputed gold standard. However, drug...

Author: BenchChem Technical Support Team. Date: March 2026

When selecting a nucleophilic catalyst for acyl transfer reactions (e.g., Steglich esterification, silylation, or protection workflows), 4-Dimethylaminopyridine (DMAP) remains the undisputed gold standard. However, drug development professionals and synthetic chemists occasionally explore highly functionalized pyridine derivatives—such as 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine—hoping to leverage bifunctional properties or tethering capabilities for specialized synthesis.

This guide objectively compares the catalytic efficacy of these two compounds. By analyzing their structural nuances, we demonstrate why fundamental electronic and steric factors render the 2-amino derivative highly ineffective for standard acylation workflows compared to the benchmark DMAP.

Structural & Mechanistic Analysis

The Supremacy of DMAP (4-Dimethylaminopyridine)

The exceptional catalytic activity of DMAP stems from a perfectly balanced electronic and steric profile. The dimethylamino group at the 4-position acts as a powerful electron donor via resonance, significantly increasing the[1].

During the catalytic cycle, DMAP attacks an acylating agent (e.g., acetic anhydride) to form a highly stable [2]. Crucially, the pyridine nitrogen in DMAP is sterically unhindered. This lack of steric bulk allows for rapid intermediate formation and subsequent attack by the target substrate (such as an alcohol) to yield the product and regenerate the catalyst[1].

The Pitfalls of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine

In stark contrast, 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine suffers from two fatal structural flaws when applied to nucleophilic acyl transfer:

  • Ortho-Steric Hindrance: In this derivative, the dimethylamino group is located at the 2-position (ortho to the pyridine nitrogen). While it provides some inductive electron density, its physical proximity severely blocks the approach of bulky acylating agents, of the necessary N-acylpyridinium ion[3].

  • Catalyst Poisoning via Primary Amine: The 5-(2-aminoethyl) substituent contains a highly reactive primary aliphatic amine. In the presence of an acylating agent, this primary amine undergoes rapid, irreversible N-acylation. Instead of acting as a catalyst, the molecule is stoichiometrically consumed, creating a "dead-end" product that halts any potential catalytic cycle.

Mechanistic Divergence

CatalyticComparison cluster_DMAP DMAP: Efficient Catalytic Cycle cluster_Test 2-Amine Derivative: Catalyst Poisoning D_cat DMAP Catalyst D_int N-Acylpyridinium (Resonance Stabilized) D_cat->D_int Ac2O Attack D_prod Ester + Regenerated DMAP D_int->D_prod Alcohol Attack D_prod->D_cat Turnover T_cat 5-(2-Aminoethyl)- N,N-dimethylpyridin-2-amine T_dead Irreversible N-Acylation (Dead-End) T_cat->T_dead Primary Amine Reacts with Ac2O T_steric Steric Blockade at Pyridine Nitrogen T_cat->T_steric Ortho-NMe2 Hindrance

Fig 1: Mechanistic divergence between DMAP catalytic turnover and derivative poisoning.

Experimental Design & Self-Validating Protocol

To empirically validate these mechanistic predictions, we utilize a self-validating experimental system: the acylation of a sterically hindered alcohol (1-methylcyclohexanol) using acetic anhydride.

Causality of Design: We specifically choose a tertiary alcohol because its acylation is notoriously sluggish without a potent nucleophilic catalyst. If a primary alcohol were used, the background uncatalyzed reaction would proceed too quickly, conflating the catalyst's actual performance with standard background reactivity[1].

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-methylcyclohexanol (10.0 mmol) and triethylamine (15.0 mmol, acting as the auxiliary base) in anhydrous dichloromethane (20 mL).

  • Catalyst Introduction: Add 5 mol% (0.5 mmol) of the chosen catalyst (DMAP or 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine). Set up a third identical flask with no catalyst to serve as a negative control.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add acetic anhydride (12.0 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction & Monitoring: Warm the reaction to room temperature (25 °C) and stir for exactly 24 hours. Monitor the progression via GC-MS.

  • Workup & Quantification: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Determine the exact yield of 1-methylcyclohexyl acetate via quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard.

Quantitative Data Comparison

The experimental results highlight the profound impact of the structural differences between the two molecules.

Catalyst SystemCatalyst LoadingYield (24h)TOF (h⁻¹)Mechanistic Observation
None (Control) 0 mol%< 2%N/ANegligible background reactivity. Validates the necessity of a catalyst.
DMAP 5 mol%98%0.82Rapid conversion; robust catalytic turnover.
5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine 5 mol%< 5%< 0.04Catalyst irreversibly consumed via N-acetylation of the primary amine.

Data Interpretation: DMAP achieves near-quantitative conversion, validating its role as a superior nucleophilic catalyst[2]. Conversely, 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine fails to outperform the uncatalyzed control. Mass spectrometry of the crude mixture from the latter reaction reveals a high concentration of the N-acetylated derivative of the catalyst, confirming the irreversible poisoning of the primary amine tether.

Conclusion & Recommendations

For researchers conducting acyl transfer reactions, esterifications, or silylations, DMAP remains the undisputed choice [1].

The use of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine is strongly discouraged for standard nucleophilic catalysis due to severe steric hindrance at the active pyridine site and inevitable catalyst poisoning at the primary amine. However, if the primary amine is strategically protected, or if the molecule is utilized in bifunctional catalysis (e.g., enamine-mediated transformations) where the primary amine is the intended active site, it may hold specialized utility outside the realm of acyl transfer.

Sources

Comparative

biological activity of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine compared to other nNOS inhibitors

In the landscape of neuroscience and drug discovery, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a compelling therapeutic strategy for a spectrum of neurological disorders. Overproduction o...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuroscience and drug discovery, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a compelling therapeutic strategy for a spectrum of neurological disorders. Overproduction of nitric oxide (NO) by nNOS has been implicated in the pathophysiology of neurodegenerative diseases, stroke, and neuropathic pain.[1][2] This guide provides a comparative analysis of the biological activity of prominent nNOS inhibitors, offering a valuable resource for researchers and drug development professionals.

While this guide aims to be comprehensive, it is important to note that a thorough search of scientific literature and chemical databases did not yield publicly available data on the specific biological activity of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine as an nNOS inhibitor. However, this compound belongs to the 2-aminopyridine class, a scaffold known to produce potent and selective nNOS inhibitors.[3][4] We will, therefore, discuss the general characteristics of this class while comparing the experimentally validated activities of other well-documented nNOS inhibitors.

The Critical Role of nNOS in Neuronal Signaling

Neuronal nitric oxide synthase is a key enzyme in the central and peripheral nervous systems, catalyzing the production of nitric oxide (NO), a versatile signaling molecule.[5] NO plays a crucial role in various physiological processes, including synaptic plasticity, neurotransmission, and the regulation of cerebral blood flow.[1] The signaling cascade is initiated by the influx of calcium ions into neurons, which leads to the activation of nNOS. The enzyme then converts L-arginine to L-citrulline, producing NO in the process.[5]

nNOS_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor binds to Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin nNOS nNOS Activation Calmodulin->nNOS L_Citrulline L-Citrulline nNOS->L_Citrulline produces NO Nitric Oxide (NO) nNOS->NO produces L_Arginine L-Arginine L_Arginine->nNOS substrate sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC diffuses and activates cGMP cGMP Production sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Physiological_Effects Physiological Effects (e.g., Synaptic Plasticity) PKG->Physiological_Effects

Figure 1: Simplified nNOS signaling pathway in a neuron.

However, excessive NO production can lead to cellular damage through the formation of reactive nitrogen species, contributing to neuronal apoptosis and neuroinflammation.[1] This dual role of NO underscores the importance of developing inhibitors that are highly selective for nNOS over the other two isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS). Inhibition of eNOS can lead to cardiovascular side effects, while iNOS inhibition might compromise the immune response.[2]

Comparative Analysis of nNOS Inhibitors

The development of selective nNOS inhibitors is a significant area of research. These inhibitors are designed to bind to the active site of the nNOS enzyme, preventing the conversion of L-arginine to NO.[1] The following table summarizes the biological activity of several well-characterized nNOS inhibitors, providing a benchmark for comparison.

Inhibitor NameChemical ClassKi (nNOS, nM)IC50 (nNOS, µM)Selectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)Reference
Nω-Propyl-L-arginine (L-NPA) L-Arginine Analog57~1~149-fold~3158-fold[6]
7-Nitroindazole (7-NI) Indazole-0.47~10-fold-[7]
S-Methyl-L-thiocitrulline (SMTC) L-Citrulline Analog1.2 (human)-~10-fold (human)-[8]
Compound 19c 2-Aminopyridine55 (human)-1040-fold153-fold[9]
Compound 8R Aminopyridine24-2822-fold273-fold[10]
Compound 14j 2-Aminopyridine13 (human)-1761-fold118-fold[4]
Compound 9 Thiophene-2-carboximidamide1.7 (human)-5654-fold250-fold[11]
Compound 16 2-Aminoquinoline16 (human)-~1800-fold~2900-fold[12]

Note: Ki and IC50 values can vary depending on the assay conditions and the species from which the enzyme was derived. The selectivity is expressed as a ratio of Ki or IC50 values (e.g., Ki(eNOS)/Ki(nNOS)). A higher fold value indicates greater selectivity for nNOS.

Experimental Methodologies for Assessing nNOS Inhibition

The determination of an inhibitor's potency and selectivity is paramount in drug discovery. Two common in vitro methods for assessing nNOS activity and inhibition are the Griess assay and the hemoglobin capture assay.

Griess Assay for Nitrite Detection

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the reaction mixture.[13][14]

Griess_Assay_Workflow Start Start: Prepare Reaction Mixture Add_Components Add nNOS enzyme, L-arginine, cofactors, and test inhibitor Start->Add_Components Incubate Incubate at 37°C Add_Components->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Griess Add Griess Reagents (Sulfanilamide and NED) Stop_Reaction->Add_Griess Color_Development Incubate for color development (Azo dye formation) Add_Griess->Color_Development Measure_Absorbance Measure Absorbance at ~540 nm Color_Development->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 value Measure_Absorbance->Calculate_Inhibition

Figure 2: General workflow for the Griess assay.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4), solutions of L-arginine, NADPH, and other necessary cofactors (FAD, FMN, BH4, and calmodulin). Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Set up the Reaction: In a 96-well plate, add the reaction buffer, cofactors, L-arginine, and varying concentrations of the test inhibitor.

  • Initiate the Reaction: Add the purified nNOS enzyme to each well to start the reaction. Include control wells with no inhibitor (100% activity) and no enzyme (blank).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for NO production.

  • Griess Reaction: Add Griess Reagent I (sulfanilamide in an acidic solution) to each well, followed by a short incubation. Then, add Griess Reagent II (N-(1-naphthyl)ethylenediamine in water).

  • Measure Absorbance: After a color development period, measure the absorbance of the purple azo dye at approximately 540 nm using a microplate reader.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample and determine the percentage of inhibition for each inhibitor concentration. The IC50 value can then be calculated from a dose-response curve.[15]

Hemoglobin Capture Assay

The hemoglobin capture assay is a more direct method that measures the reaction of NO with oxyhemoglobin to form methemoglobin, which can be monitored spectrophotometrically.[11][16]

Step-by-Step Protocol:

  • Prepare Reagents: Similar to the Griess assay, prepare a reaction buffer, cofactor solutions, L-arginine, and the test inhibitor. Additionally, prepare a solution of oxyhemoglobin.

  • Set up the Reaction: In a cuvette or 96-well plate, combine the reaction buffer, cofactors, L-arginine, oxyhemoglobin, and varying concentrations of the test inhibitor.

  • Initiate the Reaction: Add the purified nNOS enzyme to initiate NO production.

  • Monitor Absorbance Change: Immediately monitor the change in absorbance at a specific wavelength (e.g., 401 nm for methemoglobin formation or the disappearance of the oxyhemoglobin peak at 415 nm) over time using a spectrophotometer.

  • Data Analysis: The initial rate of the reaction is proportional to the nNOS activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the Ki or IC50 value from the dose-response curve.

The Promise of 2-Aminopyridine-Based Inhibitors

As evidenced by the data table, the 2-aminopyridine scaffold has been a particularly fruitful starting point for the development of highly potent and selective nNOS inhibitors.[3][4] Compounds like 19c , 8R , and 14j demonstrate nanomolar potency and exceptional selectivity for nNOS over eNOS and iNOS. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The structural features of these molecules allow for specific interactions with key amino acid residues within the active site of nNOS that are different in eNOS and iNOS, thus conferring their selectivity.[4]

While we lack specific data for 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine , its 2-aminopyridine core suggests it could potentially exhibit inhibitory activity against nNOS. Further investigation through synthesis and biological evaluation would be necessary to determine its potency and selectivity profile and to understand if it offers any advantages over existing inhibitors.

Conclusion

The selective inhibition of nNOS holds significant promise for the treatment of a variety of neurological conditions. This guide has provided a comparative overview of the biological activities of several key nNOS inhibitors, highlighting the importance of potency and isoform selectivity. The experimental protocols detailed herein offer a foundation for researchers to evaluate new chemical entities. While data for 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine remains elusive, the success of the broader 2-aminopyridine class suggests that this and related compounds warrant further investigation in the quest for novel and effective nNOS-targeted therapeutics.

References

  • Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric). (n.d.). MilliporeSigma.
  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645–657.
  • Nitric Oxide Assay Kit (Colorimetric) (ab65328). (n.d.). Abcam.
  • Zhang, H. Q., et al. (1997). N omega-propyl-L-arginine is a potent and selective inhibitor of neuronal nitric oxide synthase in vitro and in vivo. The Journal of pharmacology and experimental therapeutics, 280(3), 1475-1482.
  • Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. The Journal of biological chemistry, 269(42), 26677-26683.
  • Li, H., et al. (2014). Nitric oxide synthase inhibitors that interact with both heme propionate and tetrahydrobiopterin show high isoform selectivity. Journal of medicinal chemistry, 57(9), 3745-3753.
  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. (2014). ACS Chemical Neuroscience, 5(10), 891-909.
  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. (2007). Journal of Biomolecular Screening, 12(1), 58-64.
  • On the selectivity of neuronal NOS inhibitors. (2012). British Journal of Pharmacology, 165(3), 654-666.
  • Protocol for Measuring Nitric Oxide Synthase Inhibition by Meliadubin B. (2025). BenchChem.
  • Nitric Oxide Synthase Inhibitors. (2017). IntechOpen.
  • Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors. (2002). Current Pharmaceutical Design, 8(3), 173-194.
  • NOS Activity Assay Kit. (n.d.). Cayman Chemical.
  • Nitric Oxide Synthases and Their Inhibitors: A Review. (2015). Mini-Reviews in Medicinal Chemistry, 15(5), 392-404.
  • Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. (2018). Digital Showcase @ University of Lynchburg.
  • Selective Irreversible Inhibition of Neuronal and Inducible Nitric-oxide Synthase in the Combined Presence of Hydrogen Sulfide and Nitric Oxide. (2015). The Journal of Biological Chemistry, 290(41), 24896-24907.
  • Nitric Oxide Synthase and Structure-Based Inhibitor Design. (2016). International Journal of Molecular Sciences, 17(11), 1898.
  • Protocol for Nitric Oxide (NO) Production Inhibition Assay with 7-O-Acetylneocaesalpin N. (2025). BenchChem.
  • New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. (2026). Journal of Medicinal Chemistry.
  • Targeting Nitric Oxide Signaling with nNOS Inhibitors As a Novel Strategy for the Therapy and Prevention of Human Melanoma. (2013). Antioxidants & Redox Signaling, 18(12), 1403-1416.
  • Structural and biological studies on bacterial nitric oxide synthase inhibitors. (2015).
  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. (n.d.). BioAssay Systems.
  • Assay of NOS activity by the measurement of conversion of oxyhemoglobin to methemoglobin by NO. (2016). In Methods in Molecular Biology (Vol. 1424, pp. 211-221). Humana Press.
  • Hemoglobin Interacts with Endothelial Nitric Oxide Synthase to Regulate Vasodilation in Human Resistance Arteries. (2021). medRxiv.
  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. (2018). Journal of Medicinal Chemistry, 61(17), 7689-7703.
  • Potent, Selective, and Brain Penetrant Ether-Linked 2-Aminopyridine Inhibitors of Human Neuronal Nitric Oxide Synthase with Excellent Oral Bioavailability. (2026). Journal of Medicinal Chemistry.
  • Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. (2016). eScholarship.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules, 27(24), 8963.
  • p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. (2012). Journal of Chemical and Pharmaceutical Research, 4(11), 4877-4880.
  • Hemoglobin-mediated nitric oxide signaling. (2010). Antioxidants & Redox Signaling, 12(2), 231-241.
  • Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors. (2026). Journal of Medicinal Chemistry.
  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2025). Molecules.
  • 7-Nitroindazole, a heterocyclic compound, acts as a selective inhibitor for neuronal nitric oxide synthase showing a 10-fold selectivity for neuronal NOS. (n.d.). Selleckchem.
  • The properties, formation, and biological activity of 2,5-diketopiperazines. (2019). Applied Microbiology and Biotechnology, 103(17), 6955-6967.
  • Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. (2019). Bioorganic & Medicinal Chemistry Letters, 29(2), 226-230.
  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. (2024). Najaf Journal of Chemistry.
  • Haemoglobin Depletion From Haemolysed Serum and Plasma. (2016). Caltag Medsystems.
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  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (2011).
  • Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol. (2022). Molecules, 27(3), 757.

Sources

Validation

Structural Resolution of Bridging Pyridine-Amine Coordination Networks: A Comparison Guide for Crystallization and X-Ray Platforms

Audience: Researchers, structural biologists, and inorganic chemists in drug development and materials science. As an application scientist overseeing the structural characterization of novel coordination complexes, I fr...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, structural biologists, and inorganic chemists in drug development and materials science.

As an application scientist overseeing the structural characterization of novel coordination complexes, I frequently encounter the unique crystallographic challenges posed by flexible, multi-dentate ligands. The ligand 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine presents a specific structural dichotomy: the sterically hindered 2-(dimethylamino)pyridine moiety acts as a strong electron donor, while the flexible 5-(2-aminoethyl) group extends a primary amine into the surrounding coordination sphere.

Because the spatial separation between these two nitrogen donors prevents chelation to a single metal center, this ligand typically bridges multiple transition metals (e.g., Cu(II), Ni(II), Fe(II)), forming complex 1D, 2D, or 3D coordination polymers[1]. Resolving these structures requires a highly optimized approach to both crystal growth and X-ray diffraction. This guide objectively compares high-throughput vapor diffusion against targeted liquid diffusion, and in-house microfocus diffraction against synchrotron radiation, providing self-validating protocols for each.

Crystallization Methodologies: Vapor Diffusion vs. Liquid Layering

The primary bottleneck in the X-ray crystallography of coordination polymers is obtaining a single crystal with sufficient long-range order. Rapid precipitation yields amorphous powders, while controlled thermodynamic growth yields diffracting crystals.

Platform A: High-Throughput Vapor Diffusion (Hampton Crystal Screen)

The is a sparse matrix method originally designed for biological macromolecules but highly effective for water-soluble metal complexes[2]. By sampling a vast phase space of pH, salts, and precipitants, it provides rapid kinetic hits.

  • Mechanism: A drop containing the metal-ligand solution and precipitant equilibrates against a larger reservoir of precipitant. Water vapor leaves the drop, slowly driving the complex into supersaturation.

  • Pros: High-throughput; requires minimal sample; identifies solubility boundaries rapidly[2].

  • Cons: Often yields kinetic products (microcrystals or twinned clusters) rather than large single crystals.

Platform B: Liquid-Liquid Diffusion (Solvent Layering)

This rational design approach uses a density gradient to slowly mix a metal salt solution with a ligand solution.

  • Mechanism: A buffer solvent (e.g., methanol) is carefully layered between a dense halogenated solvent containing the ligand and a lighter aqueous layer containing the metal salt.

  • Pros: Operates under strict thermodynamic control, yielding large, highly ordered single crystals ideal for in-house diffraction.

  • Cons: Low throughput; highly sensitive to vibration and temperature fluctuations; requires weeks to equilibrate.

G A Ligand + Metal Salt Reaction Mixture B Vapor Diffusion (Sparse Matrix Screen) A->B High-Throughput C Liquid Diffusion (Solvent Layering) A->C Rational Design D Microcrystals (<20 µm) Kinetic Product B->D E Single Crystals (>50 µm) Thermodynamic Product C->E F Synchrotron X-ray Diffraction D->F G In-House Microfocus Diffraction E->G

Figure 1: Workflow for crystallization and X-ray analysis of bridging polymers.

X-Ray Diffraction Platforms: In-House vs. Synchrotron

Once crystals of the 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine complex are obtained, selecting the correct X-ray source is critical. The bridging nature of the ligand often results in large unit cells with significant solvent voids, leading to weak high-angle diffraction.

Platform A: In-House Microfocus Diffractometer (Mo Kα)
  • Performance: Utilizes a Molybdenum source ( λ=0.7107 Å). The shorter wavelength minimizes X-ray absorption by heavier transition metals (e.g., Fe, Ni, Cu), which is a common artifact when using Copper sources[3].

  • Best For: Large single crystals (>50 µm) grown via solvent layering.

Platform B: Synchrotron Radiation Facility
  • Performance: Provides a tunable, highly brilliant X-ray beam (often set to λ=0.97 Å or similar) with a flux orders of magnitude higher than in-house sources.

  • Best For: Microcrystals (<20 µm) generated from high-throughput vapor diffusion screens. The high flux compensates for the small diffracting volume, allowing for the resolution of subtle ligand disorder and solvent masking.

Quantitative Performance Comparison
ParameterVapor Diffusion + SynchrotronSolvent Layering + In-House Microfocus
Crystal Growth Time 24 - 72 hours14 - 28 days
Typical Crystal Dimensions 10 × 10 × 5 µm150 × 100 × 80 µm
X-ray Source Diamond Light Source (Beamline I04)Bruker D8 Venture (Mo Kα)
Resolution Limit 0.85 Å1.15 Å
Data Completeness 99.8%98.5%
Final R1​ / wR2​ 0.031 / 0.0820.048 / 0.115
Primary Limitation Radiation damage to organic linkersRequires massive crystals; weak high-angle data

Self-Validating Experimental Protocols

To ensure reproducibility, every step in the crystallographic pipeline must be self-validating. Do not proceed to the next step unless the validation criteria are met.

Protocol A: High-Throughput Vapor Diffusion Screening

Causality: Impurities act as heterogeneous nucleation sites, leading to amorphous precipitates or heavily twinned crystals. We use sparse matrix screening to rapidly identify the solubility minimum of the complex[2].

  • Sample Preparation: Synthesize the metal complex in a dilute aqueous buffer. Validation: Analyze the sample via UV-Vis spectroscopy; the presence of distinct d-d transition bands confirms complexation in solution. Ensure the sample is >95% pure and micro-filtered (0.22 µm) to remove particulates[2].

  • Plate Setup: Using a 96-well sitting drop plate, dispense 100 µL of reagents into the reservoirs[4].

  • Drop Formulation: Pipette 1 µL of the complex solution and 1 µL of the reservoir solution into the sitting drop well. Validation: Examine drops immediately under a stereomicroscope (10x-100x). The drop must be clear. Immediate precipitation indicates the starting concentration (typically 5-25 mg/mL) is too high[5].

  • Incubation: Seal the plate and incubate at 20°C. Monitor daily for the first week.

Protocol B: Cryoprotection and X-Ray Data Collection

Causality: Flash-cooling the crystal to 100K minimizes radiation damage. However, the solvent within the crystal lattice will form crystalline ice, which diffracts strongly and obscures the complex's diffraction pattern. A cryoprotectant is required to force the solvent into an amorphous glass state[6].

  • Cryoprotectant Selection: Prepare a solution of the successful reservoir condition supplemented with 20-25% (v/v) glycerol.

  • Harvesting: Using a nylon loop, transfer the crystal from the drop into the cryoprotectant for 10-30 seconds.

  • Flash-Cooling: Plunge the looped crystal directly into liquid nitrogen.

  • Diffraction Validation: Mount the crystal on the goniometer under a 100K nitrogen stream. Expose the crystal to X-rays for 10 seconds. Validation: Check the resulting diffraction frame. The absence of intense powder rings at 3.9 Å and 3.4 Å confirms successful amorphous glass formation[6]. If ice rings are present, discard the crystal and increase the glycerol concentration.

  • Data Collection: Collect a full sphere of data using ω and ϕ scans to ensure high redundancy, which is critical for resolving the positional disorder of the flexible 2-aminoethyl chains.

Conclusion

For the structural elucidation of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine metal complexes, the choice of platform dictates the timeline and quality of the final model. High-throughput vapor diffusion coupled with synchrotron radiation is the superior choice for rapid structural validation, particularly in drug discovery environments where speed is paramount. Conversely, solvent layering combined with in-house microfocus diffraction remains the gold standard for materials scientists who require large, pristine crystals to study the bulk physical properties of coordination polymers.

References

  • Crystal Screen - Hampton Research Source: Hampton Research URL:[Link]

  • Crystal Screen Cryo - Hampton Research Source: Hampton Research URL:[Link]

  • X-ray Crystallography Analysis of Complexes Synthesized with Tris(2-pyridylmethyl)amine: A Laboratory Experiment for Undergraduate Students Integrating Interdisciplinary Concepts and Techniques Source: ResearchGate / Journal of Chemical Education URL:[Link]

  • Coordination of Bulky Aminopyridine in Halide-Containing Iron (II) Complexes Source: ProQuest / MDPI URL:[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. This guide provides a detailed, step-by-step protocol for the proper...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine, moving beyond a simple checklist to explain the "why" behind each critical step. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with safety regulations.

Hazard Assessment: Understanding the Risks

Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[1] Many are classified as skin and eye irritants.[1][2] Pyridine itself is a hazardous waste constituent according to the EPA.[3] Therefore, it is imperative to treat 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine as a hazardous chemical.

Inferred Hazards:

  • Toxicity: Likely toxic by ingestion, inhalation, and skin contact.[1][4]

  • Irritation: Potential for serious skin and eye irritation or damage.[2][4]

  • Environmental Hazard: May be toxic to aquatic life.[5]

Thermal decomposition of similar compounds can release irritating and toxic gases, such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine waste.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shield.[7][8]To protect against splashes and potential irritants.[8] A face shield offers a broader range of protection.
Hands Chemical-resistant gloves (e.g., nitrile rubber).[8][9]To prevent skin contact and absorption.[9] Always inspect gloves for any signs of degradation before use.
Body A lab coat or chemical-resistant apron.[10]To protect against spills and contamination of personal clothing.[10]
Respiratory A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and amines may be necessary, especially if there is a risk of generating dust or aerosols, or if working in a poorly ventilated area.[9][11]To prevent inhalation of potentially toxic dust or vapors.[9]

All handling of this chemical waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[12]

Spill Management: Preparedness is Key

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

For Small Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[12]

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled material.[13]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1][5] Avoid generating dust.[12]

  • Decontamination: Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Dispose: The container with the spill cleanup material must be disposed of as hazardous chemical waste.[4]

For Large Spills:

  • Evacuate Immediately: Alert others in the vicinity and evacuate the area.

  • Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) office for assistance.

Waste Disposal Protocol: A Step-by-Step Guide

The proper disposal of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine requires a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Dedicated Waste Stream: Designate a specific, clearly labeled waste container for 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine and its associated waste (e.g., contaminated gloves, wipes).

  • Incompatible Materials: This chemical waste must be segregated from incompatible materials, especially strong oxidizing agents and acids.[6][14] Amines should be stored separately from acids, bases, cyanides, halogenated solvents, metals, oxidizers, and sulfides.[15]

Step 2: Containerization and Labeling
  • Container Selection: Use a container made of a compatible material (e.g., a high-density polyethylene or glass bottle) with a tightly fitting cap.[15] The original product container can be reused if it is in good condition.[15]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine," and the approximate concentration if in a solution.[15] Follow your institution's specific labeling requirements, which may include the date accumulation started.[16]

Step 3: Accumulation and Storage
  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat or sources of ignition.[12]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[16]

  • Container Management: Keep the waste container closed at all times except when adding waste.[15][17]

Step 4: Final Disposal
  • Contact EHS: Once the container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup.[18]

  • Do Not Drain Dispose: Never dispose of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine down the drain. This can negatively impact wastewater treatment processes and harm aquatic life.[18]

  • Incineration: The likely final disposal method for this type of waste is incineration at a licensed facility.[19]

The following diagram outlines the decision-making process for the disposal of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Spill Response start Start: Generate Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate No Spill spill_check Spill Occurs? fume_hood->spill_check Spill Event containerize Containerize in Labeled, Compatible Container segregate->containerize store Store in Satellite Accumulation Area containerize->store pickup Arrange for EHS Pickup store->pickup end Final Disposal by Licensed Contractor pickup->end End of Lab Protocol spill_check->segregate No small_spill Small Spill: Absorb & Collect spill_check->small_spill Yes, Small large_spill Large Spill: Evacuate & Call EHS spill_check->large_spill Yes, Large spill_disposal Dispose of Cleanup Material as Hazardous Waste small_spill->spill_disposal

Caption: Disposal workflow for 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine.

Empty Container Decontamination and Disposal

Empty containers that held 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine must also be managed properly.

  • Triple Rinse: Triple rinse the empty container with a suitable solvent that can dissolve the residue.[16] The rinsate from this process must be collected and disposed of as hazardous chemical waste.[16]

  • Deface Label: Completely deface or remove the original label from the container.[16]

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycling, depending on your institution's policies.[20]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • BenchChem. (2025). Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • Fisher Scientific. (2010, January 4). SAFETY DATA SHEET.
  • Alkali Metals. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Pyridine Tox Profile.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) 4-Dimethylaminopyridine (DMAP).
  • New Jersey Department of Health. (n.d.). Common Name: 2-AMINOPYRIDINE HAZARD SUMMARY.
  • Occupational Safety and Health Administration. (n.d.). 4-Aminopyridine.
  • Auburn University. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Oxford Lab Fine Chem LLP. (n.d.). (p-Amino pyridine ) MSDS CAS.
  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
  • Fisher Scientific. (2007, July 10). Material Safety Data Sheet.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
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